6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and related compounds involves several steps, including nitration and methylation processes. For instance, nitration of 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione can yield 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane, depending on the nitration medium used (Bellamy et al., 2003).
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal intricate details about the arrangement of atoms within the molecule and its derivatives, showing how molecular structure influences physical and chemical properties. For example, the crystal structures of certain derivatives demonstrate how molecules form layer structures made up of infinite ribbons or are arranged in pairs related by an inversion center (Handelsman-Benory et al., 1995).
Chemical Reactions and Properties
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxyalkylation and addition reactions, which are fundamental for synthesizing a wide range of compounds. An example includes the visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with ethers, demonstrating the compound's reactivity and the possibility of utilizing green chemistry principles (Tan et al., 2022).
Scientific Research Applications
It can be used for synthesizing various pyrrolo[1,2-a]-[1,3,5]triazine-2,4(1H,3H)-diones (Traynor & Wibberley, 1974).
It is useful in synthetic reactions to produce 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones (Singh, Aggarwal, & Kumar, 1992).
The solid-phase synthesis of 6-amino-1,3,5-triazine-2,4-diones using this compound is employed for the production of pharmaceuticals and other chemical products (Yu, Ostresh, & Houghten, 2004).
Nitration of 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione leads to the production of cyanuric acid and tetranitromethane, indicating its relevance in chemical synthesis (Bellamy, Latypov, & Goede, 2003).
The synthesized compounds from this chemical are significant in organic synthesis and chemistry research (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).
Its cocrystallization with various triazine and pyrimidine derivatives aids in exploring hydrogen-bond-based synthon motifs (Gerhardt & Egert, 2015).
Its derivatives, such as hexazinone, are utilized as herbicides and in forest watershed management, demonstrating its ecological and agricultural importance (Neary, Bush, & Douglass, 1983).
Some compounds synthesized from it show significant antitumor activity, indicating its potential in medical and pharmaceutical research (Al-Romaizan, Ahmed, & Elfeky, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can interact with various organic and inorganic acids .
Mode of Action
The compound forms an inorganic-organic salt when crystallized with 3,5-dihydroxybenzoic acid in a 4:3 ratio of ethanol and water by adding a few drops of nitric acid . Proton transfer from the nitric acid to 6-methyl-1,3,5-triazine-2,4-diamine N acceptor (triazine N) occurs in the organic salt and leads to the ionic heterosynthon in the structure .
Action Environment
It’s known that the compound can form a new metastable bicomponent hydrogel, which can cage a number of organic solvents .
properties
IUPAC Name |
6-methyl-1H-1,3,5-triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYWMJOLANZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918523 | |
Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | |
CAS RN |
933-19-7 | |
Record name | 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-5-azauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is subjected to nitration?
A1: Research indicates that the nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione leads to the formation of two primary products: 2,4,6-trihydroxy-1,3,5-triazine (commonly known as cyanuric acid) and tetranitromethane. [] This suggests a cleavage of the triazine ring structure during the nitration process.
Q2: How does the reaction medium influence the nitration of a related compound, 2,4-Dimethoxy-6-methyl-1,3,5-triazine?
A2: Interestingly, the nitration of 2,4-Dimethoxy-6-methyl-1,3,5-triazine, a structurally similar compound, yields different products depending on the reaction medium used. [] While one medium results in the formation of 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine, another leads to the production of a furazan N-oxide derivative. This highlights the significant role of reaction conditions in directing the course of chemical reactions.
Q3: Can 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione be used as a building block for synthesizing other compounds?
A3: Yes, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione can be utilized as a starting material for synthesizing more complex molecules. For instance, it can react with formamide acetals and lactam acetals to yield various condensation products. [, ] This highlights its potential as a versatile building block in organic synthesis.
Q4: What type of chemical reactions can be performed using silylated derivatives of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione?
A4: Silylated derivatives, specifically 1,3-diaryl-6-methyl-5-trimethylsilyl-6-trimethylsilyloxy-1,3,5-triazinane-2,4-diones, can be synthesized through the reaction of O,N-Bis(trimethylsilyl) acetimidate with aromatic isocyanates. [, ] These silylated compounds can then undergo alcoholysis to remove the silyl protecting groups, leading to the formation of the corresponding 1,3-diaryl-6-methyl-1,3,5-triazine-2,4(1H,3H)-diones. This demonstrates the utility of silyl protecting groups in organic synthesis, enabling specific modifications to be made to the triazine ring system.
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